N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3,5-dimethyl-4H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N’-(4-Isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(4-Isopropylbenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine stands out due to its unique triazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N4 |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C14H18N4/c1-10(2)14-7-5-13(6-8-14)9-15-18-11(3)16-17-12(18)4/h5-10H,1-4H3/b15-9+ |
InChI Key |
ULHOGIXZNMDDKK-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(C=C2)C(C)C)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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